
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C7H5BrClFS and a molecular weight of 255.54 . It is used in various chemical reactions and has specific physical and chemical properties that make it suitable for certain applications .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C7H5BrClFS . It contains a phenyl ring substituted with bromo, chloro, and fluoro groups, and a methyl sulfane group .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 247.5±40.0 °C and a predicted density of 1.70±0.1 g/cm3 .科学研究应用
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane has been studied for its potential applications in the fields of chemistry, biochemistry, and physiology. In particular, it has been studied for its ability to act as an anesthetic agent and as a potential therapeutic agent in the treatment of diseases such as Parkinson’s disease, Alzheimer’s disease, and cancer. It has also been studied for its potential use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential drug delivery system.
作用机制
The mechanism of action of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane is not fully understood. However, it is known that the compound has anesthetic and analgesic properties, and that it can act as a neurotransmitter modulator. It is believed that the compound binds to certain receptor sites in the brain, which then activates various biochemical pathways, resulting in the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. It has been found to have anesthetic, analgesic, and anti-inflammatory properties. It has also been found to have neuroprotective and anti-oxidant effects, as well as to have the ability to modulate neurotransmitter levels. In addition, it has been found to have the potential to reduce the symptoms of Parkinson’s disease, Alzheimer’s disease, and cancer.
实验室实验的优点和局限性
The main advantage of using (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, it is not stable in the presence of light, heat, or oxygen.
未来方向
Future research on (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the optimal dosage and administration protocol for the compound. Finally, further research should be conducted to determine the potential side effects of this compound and to identify any possible interactions with other drugs.
合成方法
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane can be synthesized using a two-step reaction. The first step involves reacting 3-bromo-5-chloro-2-fluorophenol with methylmagnesium bromide to form the intermediate compound (3-bromo-5-chloro-2-fluorophenyl)methanol. The second step involves reacting the intermediate compound with sulfuryl chloride to form this compound.
属性
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZMQJRBEUJFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

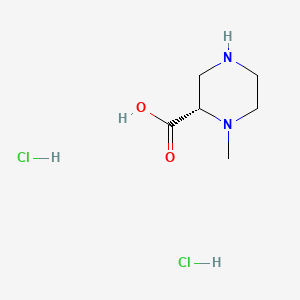
![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)


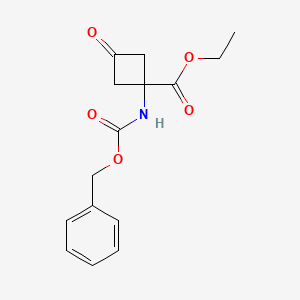
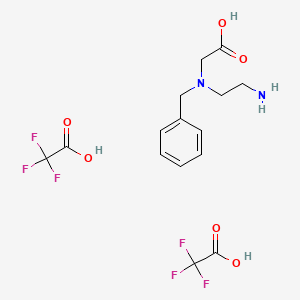
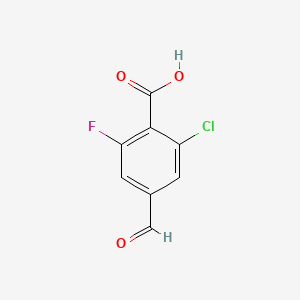
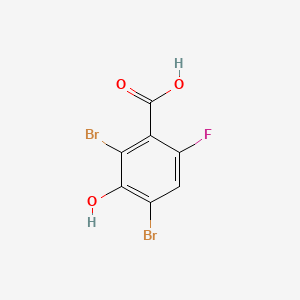
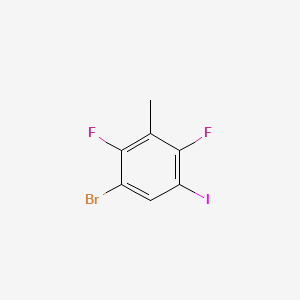


![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)